molecular formula C15H16O3 B13879235 [3-[(4-Methoxyphenyl)methoxy]phenyl]methanol

[3-[(4-Methoxyphenyl)methoxy]phenyl]methanol

Cat. No.: B13879235
M. Wt: 244.28 g/mol
InChI Key: DJKHPPIZGDYJMK-UHFFFAOYSA-N
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Description

[3-[(4-Methoxyphenyl)methoxy]phenyl]methanol: is an organic compound with the molecular formula C15H16O3 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring through a methoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-[(4-Methoxyphenyl)methoxy]phenyl]methanol typically involves the reaction of 4-methoxybenzyl chloride with 3-hydroxybenzyl alcohol in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-[(4-Methoxyphenyl)methoxy]phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include or .

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like or .

    Substitution: It can participate in substitution reactions where the methoxy group can be replaced by other functional groups using reagents such as .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Hydrogen halides in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3-[(4-Methoxyphenyl)methoxy]phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development and biological research.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may be used in the development of new drugs targeting specific diseases or conditions.

Industry: Industrially, this compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the design of materials with desired characteristics.

Mechanism of Action

The mechanism of action of [3-[(4-Methoxyphenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

  • [4-Methoxyphenyl]methanol
  • [3-Methoxyphenyl]methanol
  • [4-Hydroxyphenyl]methanol

Comparison: Compared to similar compounds, [3-[(4-Methoxyphenyl)methoxy]phenyl]methanol is unique due to the presence of two phenyl rings connected by a methoxy bridge. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

[3-[(4-methoxyphenyl)methoxy]phenyl]methanol

InChI

InChI=1S/C15H16O3/c1-17-14-7-5-12(6-8-14)11-18-15-4-2-3-13(9-15)10-16/h2-9,16H,10-11H2,1H3

InChI Key

DJKHPPIZGDYJMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC(=C2)CO

Origin of Product

United States

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